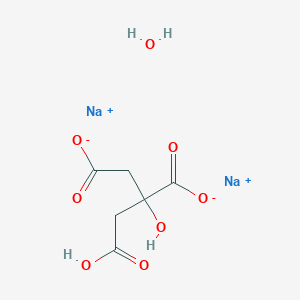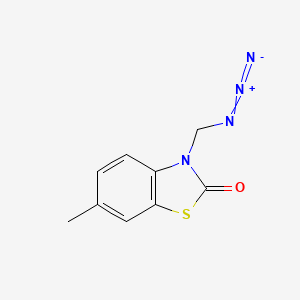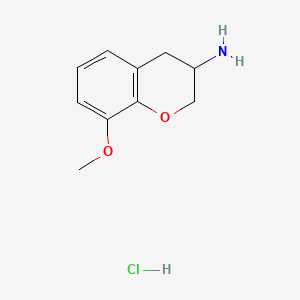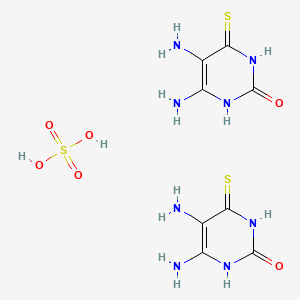
Dinatriumhydrogencitrat-Sesquihydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium hydrogen citrate sesquihydrate is a reagent employed in the investigation of mediatorless laccase cathodes as half-cell electrode under galvanostatic load by using a two-compartment set up . It is used in the extraction of organ/tissue samples . It is also known as an acid salt of citric acid .
Molecular Structure Analysis
The molecular formula of Disodium hydrogen citrate sesquihydrate is C6H6Na2O7·1.5H2O . The molecular weight is 263.11 g/mol .Physical And Chemical Properties Analysis
Disodium hydrogen citrate sesquihydrate is a white crystalline powder . It has a melting point of 149 °C . It is soluble in water .Relevant Papers One paper discusses the crystal structure of Disodium hydrogen citrate sesquihydrate . Another paper mentions its use in the investigation of mediatorless laccase cathodes .
Wissenschaftliche Forschungsanwendungen
Untersuchung von mediatorlosen Laccase-Kathoden
Dinatriumhydrogencitrat-Sesquihydrat wird als Reagenz bei der Untersuchung von mediatorlosen Laccase-Kathoden als Halbzellenelektrode unter galvanostatischer Belastung unter Verwendung eines Zwei-Kompartiment-Setups verwendet . Diese Anwendung ist entscheidend im Bereich der Elektrochemie und Energiespeicherung.
Extraktion von Organ-/Gewebeproben
Diese Verbindung wird bei der Extraktion von Organ-/Gewebeproben verwendet . Es ist besonders nützlich im Bereich der Biochemie und Molekularbiologie, wo Gewebeproben für weitere Analysen extrahiert werden müssen.
Analyse von Mehrklassen-Pestiziden
This compound wird bei der Analyse von Mehrklassen-Pestiziden mit einer Multi-Rest-Methode verwendet, die auf der Probenvorbereitung durch eine modifizierte QuEChERS-Methode und der Detektion durch GC gekoppelt mit einem Single-Quadrupol-Massenspektrometer basiert . Diese Anwendung ist bedeutsam im Bereich der Umweltwissenschaften und Lebensmittelsicherheit.
Anwendung in QuEChERS-Extraktionsmethoden
Es kann bei der Extraktion von Organ-/Gewebeproben unter Verwendung von QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraktionsmethoden verwendet werden . Dies ist eine weit verbreitete Methode im Bereich der analytischen Chemie.
Wirkmechanismus
Target of Action
Disodium hydrogen citrate sesquihydrate primarily targets the urinary tract, specifically the kidneys . It plays a crucial role in the treatment of urinary tract infections, painful or difficult urination, kidney stones, urinary acidosis, and gout .
Mode of Action
Disodium hydrogen citrate sesquihydrate works by removing excess uric acid from the blood through urine . The active ingredient is metabolized and forms bicarbonate ions that neutralize acids in blood and urine . This process increases the pH of urine, making it more alkaline .
Biochemical Pathways
The primary biochemical pathway affected by disodium hydrogen citrate sesquihydrate is the uric acid pathway . By increasing the pH of urine, it inhibits the growth of bacteria in the urinary tract, thereby reducing the chances of urinary tract infections . It also helps the kidneys get rid of excess uric acid, thereby preventing gout and kidney stones .
Pharmacokinetics
It is known that the compound is administered orally and is metabolized to form bicarbonate ions . These ions then act to neutralize acids in the blood and urine, thereby increasing the pH of the urine .
Result of Action
The molecular and cellular effects of disodium hydrogen citrate sesquihydrate’s action include the removal of excess uric acid from the blood, the neutralization of acids in the blood and urine, and the increase in urine pH . These effects lead to a reduction in the symptoms of urinary tract infections, painful or difficult urination, kidney stones, urinary acidosis, and gout .
Biochemische Analyse
Biochemical Properties
Disodium hydrogen citrate sesquihydrate plays a role in biochemical reactions, particularly in the context of food science. It is used as an antioxidant, which means it interacts with potentially harmful oxidizing agents in food and neutralizes them . This helps to preserve the food and maintain its quality over time .
Cellular Effects
It is known that it can be used to alleviate discomfort from urinary-tract infections , suggesting that it may have effects on cells in the urinary tract.
Molecular Mechanism
It is known to work by removing excess uric acid from the blood through urine . This suggests that it may interact with enzymes involved in uric acid metabolism.
Temporal Effects in Laboratory Settings
It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in biological systems.
Metabolic Pathways
Disodium hydrogen citrate sesquihydrate is involved in the metabolic pathway related to uric acid excretion . It works by removing excess uric acid from the blood through urine .
Transport and Distribution
Given its solubility in water , it is likely to be readily absorbed and distributed in biological systems.
Subcellular Localization
Given its role in uric acid excretion , it may be localized in the kidney cells where uric acid filtration occurs.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Disodium hydrogen citrate sesquihydrate involves the reaction of citric acid with sodium hydroxide in the presence of water to form Disodium hydrogen citrate. The resulting Disodium hydrogen citrate is then reacted with water to form Disodium hydrogen citrate sesquihydrate.", "Starting Materials": [ "Citric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve citric acid in water to form a solution", "Step 2: Add sodium hydroxide to the citric acid solution while stirring continuously", "Step 3: Continue stirring until all the sodium hydroxide has dissolved", "Step 4: Heat the reaction mixture to 70-80°C and maintain the temperature for 2-3 hours", "Step 5: Allow the reaction mixture to cool to room temperature", "Step 6: Filter the resulting Disodium hydrogen citrate and wash with water", "Step 7: Dissolve the Disodium hydrogen citrate in water", "Step 8: Allow the solution to cool to 20-25°C", "Step 9: Filter the resulting Disodium hydrogen citrate sesquihydrate and wash with water", "Step 10: Dry the Disodium hydrogen citrate sesquihydrate at 50-60°C until a constant weight is obtained" ] } | |
CAS-Nummer |
6132-05-4 |
Molekularformel |
C6H8Na2O8 |
Molekulargewicht |
254.10 g/mol |
IUPAC-Name |
disodium;3-carboxy-3-hydroxypentanedioate;hydrate |
InChI |
InChI=1S/C6H8O7.2Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;1H2/q;2*+1;/p-2 |
InChI-Schlüssel |
XNZQCYSOYHAYII-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+] |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.O.[Na+].[Na+] |
Synonyme |
SODIUM HYDROGENCITRATE SESQUIHYDRATE; SODIUM CITRATE DIBASIC SESQUIHYDRATE; CITRIC ACID DISODIUM SALT; CITRIC ACID DISODIUM SALT SESQUIHYDRATE; DISODIUM CITRATE SESQUIHYDRATE; DISODIUM HYDROGEN CITRATE MONOHYDRATE; DISODIUM HYDROGEN CITRATE SESQUIHYDRATE; D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Ethyl-2-(4-{3-[4-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-2-methylcyclohex-1-en-1-yl}buta-1,3-dien-1-yl)-1,3-benzothiazol-3-ium iodide](/img/structure/B568485.png)



![2-Methyl-6,8-dihydroimidazo[4,5-g][1,3]benzothiazole-7-thione](/img/structure/B568494.png)
